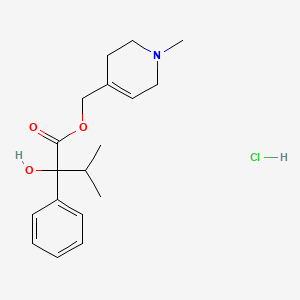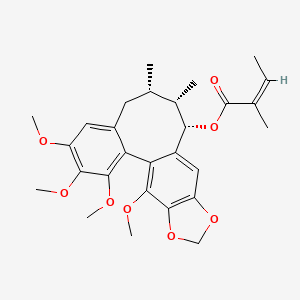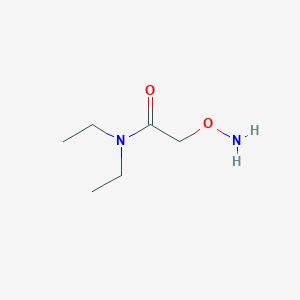![molecular formula C9H9NO2S B13784772 2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol CAS No. 93968-78-6](/img/structure/B13784772.png)
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol is a chemical compound with the molecular formula C9H9NOS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol can be synthesized through the reaction of benzothiazole with 2-bromoethanol. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzothiazole-2-carboxylic acid.
Reduction: Formation of 2-[(1,3-benzothiazol-2-yl)amino]ethanol.
Substitution: Formation of 2-[(1,3-benzothiazol-2-yl)oxy]ethyl halides.
Aplicaciones Científicas De Investigación
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol can be compared with other benzothiazole derivatives:
2-(1,3-Benzothiazol-2-yl)ethanol: Similar structure but lacks the ether linkage.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Contains a nitrile group instead of a hydroxyl group.
2-(1,3-Benzothiazol-2-yl)ethylamine: Contains an amine group instead of a hydroxyl group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the ether linkage in this compound makes it unique and imparts specific properties that can be advantageous in certain applications.
Propiedades
Número CAS |
93968-78-6 |
|---|---|
Fórmula molecular |
C9H9NO2S |
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yloxy)ethanol |
InChI |
InChI=1S/C9H9NO2S/c11-5-6-12-9-10-7-3-1-2-4-8(7)13-9/h1-4,11H,5-6H2 |
Clave InChI |
YWCPLZMDFHCNRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)




![4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate](/img/structure/B13784760.png)




